Sodium citrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: The production of sodium citrate typically involves the neutralization of citric acid with sodium hydroxide or sodium carbonate. The process begins by dissolving citric acid in water, followed by the gradual addition of sodium hydroxide or sodium carbonate until complete neutralization occurs. The resulting solution is then crystallized upon cooling to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced through solvent-out crystallization. This method involves preparing citric acid and a salt-forming agent, dissolving the salt-forming agent in water, and then slowly adding citric acid. The reaction is controlled at a temperature range of 20 to 30 degrees Celsius, with a pH value between 7.5 and 9.0. The solution is then filtered, and a solvent-out agent is added to crystallize the this compound .

化学反应分析

Types of Reactions: Sodium citrate undergoes various chemical reactions, including complexation, chelation, and buffering. It forms stable complexes with metal ions such as manganese, cobalt, nickel, and zinc .

Common Reagents and Conditions: this compound reacts with metal ions in buffer solutions, typically at a pH of 6 and a temperature of 298.15 K. Common reagents include sodium chloride, cacodylate, and Pipes buffer solutions .

Major Products Formed: The major products formed from these reactions are metal-citrate complexes, which are thermodynamically stable and have various applications in food, pharmaceuticals, and nanomaterials .

科学研究应用

Sodium citrate has a wide range of applications in scientific research:

作用机制

Sodium citrate exerts its effects by chelating free calcium ions, preventing them from forming complexes with tissue factor and coagulation factor VIIa. This inhibition prevents the activation of coagulation factor X, thereby inhibiting the extrinsic initiation of the coagulation cascade . Additionally, this compound neutralizes excess acid in the blood and urine, raising the pH and acting as a systemic alkalizing agent .

相似化合物的比较

Citric Acid: A weak organic acid used as a flavor enhancer and preservative in the food industry.

Monosodium Citrate: A sodium salt of citric acid with similar buffering properties.

Dithis compound: Another sodium salt of citric acid used in similar applications.

Comparison: this compound is more alkaline and has a higher pH compared to citric acid. It is less sour and has a slightly salty taste, making it suitable for different applications . Unlike citric acid, this compound is moderately soluble in water, which affects its use in various industrial processes .

属性

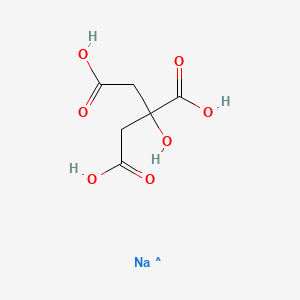

分子式 |

C6H8NaO7 |

|---|---|

分子量 |

215.11 g/mol |

InChI |

InChI=1S/C6H8O7.Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |

InChI 键 |

OQUFOZNPBIIJTN-UHFFFAOYSA-N |

规范 SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na] |

物理描述 |

Dry Powder; Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; Other Solid Liquid |

相关CAS编号 |

994-36-5 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(4-Methoxybenzoyl)piperidin-1-yl]acetic acid ethyl ester](/img/structure/B8738834.png)